Pedalitin tetraacetate Pedalitin tetraacetate
Brand Name: Vulcanchem
CAS No.: 25782-30-3
VCID: VC18411049
InChI: InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-19(17)32-12(2)26)18-9-16(29)22-20(35-18)10-21(30-5)23(33-13(3)27)24(22)34-14(4)28/h6-10H,1-5H3
SMILES:
Molecular Formula: C24H20O11
Molecular Weight: 484.4 g/mol

Pedalitin tetraacetate

CAS No.: 25782-30-3

Cat. No.: VC18411049

Molecular Formula: C24H20O11

Molecular Weight: 484.4 g/mol

* For research use only. Not for human or veterinary use.

Pedalitin tetraacetate - 25782-30-3

Specification

CAS No. 25782-30-3
Molecular Formula C24H20O11
Molecular Weight 484.4 g/mol
IUPAC Name [2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate
Standard InChI InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-19(17)32-12(2)26)18-9-16(29)22-20(35-18)10-21(30-5)23(33-13(3)27)24(22)34-14(4)28/h6-10H,1-5H3
Standard InChI Key SEYUHKMAZTWYIC-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Molecular Characterization

Pedalitin tetraacetate (CAS No. 25782-30-3) is a fully acetylated derivative of pedalitin, a flavone isolated from plants such as Tephrosia pedicellata. Its molecular formula, C24H20O11\text{C}_{24}\text{H}_{20}\text{O}_{11}, reflects the addition of four acetyl groups to the hydroxyl moieties of pedalitin, resulting in a molecular weight of 484.4 g/mol. The IUPAC name, [2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate, delineates its intricate structure, which includes a chromene core substituted with methoxy and acetyloxy groups.

Key identifiers include:

  • Canonical SMILES: CC(=O)OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC(=O)C\text{CC(=O)OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC(=O)C}

  • InChIKey: SEYUHKMAZTWYIC-UHFFFAOYSA-N\text{SEYUHKMAZTWYIC-UHFFFAOYSA-N}

  • PubChem CID: 33172.

Synthesis and Optimization

Acetylation of Pedalitin

The synthesis of pedalitin tetraacetate begins with the acetylation of pedalitin using acetic anhydride in the presence of a base catalyst such as pyridine or 4-dimethylaminopyridine (DMAP). This reaction converts all four hydroxyl groups into acetate esters, a process critical for stabilizing the molecule during subsequent characterization. The reaction typically proceeds at room temperature, with purification achieved via column chromatography or recrystallization.

Friedel-Crafts Acylation and Aldol Condensation

A more elaborate route, detailed in recent synthetic studies, involves the preparation of pedalitin itself before acetylation. Starting from 3,4,5-trimethoxyphenol and vanillin, researchers employ Friedel-Crafts acylation with boron trifluoride diethyl etherate to yield 6-hydroxy-2,3,4-trimethoxyacetophenone . Subsequent aldol condensation with vanillin under basic conditions produces 2′-hydroxychalcone, which undergoes oxidative cyclization using iodine in dimethyl sulfoxide (DMSO) to form the flavone backbone .

Demethylation and Final Acetylation

The final steps involve demethylation of methoxy groups using hydrogen bromide (30% in acetic acid) to regenerate hydroxyl groups, followed by acetylation to produce pedalitin tetraacetate. This method, reported by Lee et al., achieves a yield of 76% after optimization, with the final product characterized by 1H^1\text{H} NMR and mass spectrometry .

Structural Elucidation via X-ray Crystallography

X-ray diffraction studies of pedalitin tetraacetate have resolved its crystal structure, confirming the positions of acetyl groups and the planar geometry of the flavone core. The tetraacetate crystallizes in a monoclinic system, with unit cell parameters a=8.0460(10)A˚,b=14.280(2)A˚,c=22.646(3)A˚a = 8.0460(10) \, \text{Å}, b = 14.280(2) \, \text{Å}, c = 22.646(3) \, \text{Å}, and space group P212121P2_12_12_1 . Key structural features include:

ParameterValue
Dihedral angle (C3-C2-C1′-C2′)-11.6(6)°
Hydrogen bonds3-OH⋯4-C=O, 3′-OMe⋯4′-OH
DisorderCarbonyl oxygens at 3′- and 4′-positions

The disorder in the carbonyl groups suggests dynamic conformational flexibility, which may influence the compound’s reactivity and interaction with enzymes .

Challenges and Future Directions

Synthetic Hurdles

Current methods face limitations in scalability, particularly during demethylation and acetylation steps. Side reactions, such as the unintended formation of 3-hydroxyflavone during aldol condensation, necessitate rigorous reaction control .

Pharmacological Profiling

Comprehensive studies on the tetraacetate’s pharmacokinetics, toxicity, and metabolic pathways are absent. Future research should prioritize in vitro and in vivo assays to validate its therapeutic potential.

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